![molecular formula C12H20ClN B1463083 Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride CAS No. 1211163-28-8](/img/structure/B1463083.png)
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride
Overview
Description
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride is a chemical compound with the CAS Number: 1211163-28-8 . It has a molecular weight of 213.75 . The IUPAC name for this compound is N-ethyl-1-(4-methylphenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride is1S/C12H19N.ClH/c1-4-12(13-5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5H2,1-3H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It should be stored at room temperature . The compound’s molecular weight is 213.75 .
Scientific Research Applications
Medicinal Chemistry Research
Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride: is utilized in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its structure serves as a building block in the design of compounds with potential therapeutic effects. For instance, it can be used to develop selective receptor antagonists or agonists that can modulate biological pathways .
Chemical Synthesis
In chemical synthesis, this compound is valuable as an intermediate in the preparation of more complex organic molecules. It can participate in reactions such as alkylation, acylation, and condensation to create diverse chemical entities essential for further pharmaceutical development .
Industrial Applications
The industrial applications of Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride include its use as a precursor in the manufacture of dyes, polymers, and other chemical products. Its reactivity allows it to be incorporated into various materials, enhancing their properties or conferring new functionalities .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its role in drug discovery and development. It may be used in high-throughput screening assays to identify new drug candidates or to optimize existing ones for better efficacy and safety profiles .
Biochemistry Studies
Biochemists employ Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride in studying enzyme-substrate interactions and metabolic pathways. It can act as a substrate mimic or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action at the molecular level .
Environmental Impact Studies
Environmental scientists might investigate the compound’s breakdown products and their effects on ecosystems. Understanding its biodegradability, toxicity, and long-term environmental impact is crucial for assessing the safety of chemical processes and products .
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to ‘Causes skin irritation’, ‘Causes serious eye irritation’, and ‘May cause respiratory irritation’ respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(13-5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNPIXUGRXCFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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